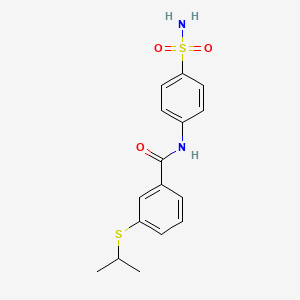

![molecular formula C17H15NO3S B2762070 1'-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798029-15-8](/img/structure/B2762070.png)

1'-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1’-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound with a sulfur atom . Thiophene and its derivatives are important in medicinal chemistry and material science, with diverse applications .

Synthesis Analysis

Thiophenes can be synthesized through various methods. One common method is the Gewald Reaction, which involves the condensation of a ketone (or aldehyde) with a α-cyanoester in the presence of elemental sulfur . Another method is the Paal-Knorr Thiophene Synthesis, which involves the cyclization of 1,4-diketones with phosphorus pentasulfide . The specific synthesis pathway for “1’-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would include a thiophene ring, an isobenzofuran ring, and a piperidin ring, all connected in a spiro configuration . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Thiophenes can undergo a variety of chemical reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and transition-metal-free synthesis of substituted thiophenes . The specific reactions that “1’-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” can undergo would depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene itself is a colorless liquid with a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents but insoluble in water .Aplicaciones Científicas De Investigación

- Thiophene derivatives, including the compound , have shown promise as anti-inflammatory agents. Their ability to modulate immune responses and reduce inflammation makes them valuable candidates for pharmaceutical research .

- The maleate salt of this compound has been investigated as a serotonin antagonist. Serotonin plays a crucial role in mood regulation and cognitive function. Developing compounds that interact with serotonin receptors can have implications for treating conditions like depression and anxiety .

- The compound’s structural features make it interesting for Alzheimer’s disease research. Spiro compounds, such as the one described, may exhibit neuroprotective effects or influence neurotransmitter systems relevant to cognitive decline .

- Thiophene-based molecules are widely used in organic electronics due to their excellent charge transport properties. Researchers explore their application in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells .

- Investigating the photophysical properties of this compound can lead to insights into its behavior under light exposure. Fluorescence, phosphorescence, and absorption spectra are essential for understanding its potential applications in sensors or imaging agents .

- Spiro compounds often exhibit unique reactivity and stability. Researchers study their use as building blocks for novel materials, such as polymers, liquid crystals, and functional coatings .

Anti-Inflammatory Agents

Serotonin Antagonists

Alzheimer’s Disease Research

Organic Electronics and Optoelectronics

Photophysical Properties

Materials Chemistry

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives have biological activity and can act as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer agents .

Safety and Hazards

Thiophene-3-carbonyl chloride, a related compound, is considered hazardous. It is a flammable solid that causes severe skin burns and eye damage, and may cause respiratory irritation . The safety and hazards of “1’-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” would need to be determined through safety testing.

Direcciones Futuras

Thiophene and its derivatives are attracting great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research could focus on synthesizing new thiophene derivatives with improved properties, investigating their mechanisms of action, and exploring their potential applications.

Propiedades

IUPAC Name |

1'-(thiophene-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-15(12-5-10-22-11-12)18-8-6-17(7-9-18)14-4-2-1-3-13(14)16(20)21-17/h1-5,10-11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIPJEGCKCVPBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-(oxolan-2-ylmethyl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2761988.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide](/img/structure/B2761991.png)

![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2761992.png)

![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2761994.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2762002.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2762003.png)

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2762004.png)

![3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762005.png)

![(2Z)-2-amino-3-[(E)-[(3,5-dibromo-4-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2762006.png)

![3-ethyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762009.png)

![Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B2762010.png)